An In-Depth Technical Guide to BiHC Bispecific Antibody
An In-Depth Technical Guide to BiHC Bispecific Antibody
This guide provides a comprehensive technical overview of the BiHC bispecific antibody, a novel immunotherapeutic agent designed for cancer therapy. Tailored for researchers, scientists, and drug development professionals, this document details the core technology, mechanism of action, and experimental data associated with BiHC.
Introduction to BiHC Bispecific Antibody
BiHC, which stands for B ispecific H er2-C D3 antibody, is an IgG-like bispecific antibody engineered to simultaneously target the human epidermal growth factor receptor 2 (HER2) on tumor cells and the CD3 epsilon chain of the T-cell receptor complex on T cells.[1][2] This dual-targeting capability enables BiHC to redirect T cells to specifically recognize and eliminate HER2-expressing cancer cells.[1]
The BiHC construct is notable for its unique design, which incorporates a single-domain anti-HER2 antibody and a single-chain Fv (scFv) of an anti-CD3 antibody.[1][2] A key feature of the BiHC format is the differing molecular weights of its two arms, which simplifies the separation of the desired heterodimeric antibody from homodimers during production.[1][2]
Core Technology and Molecular Engineering
The BiHC antibody is constructed using the "knobs-into-holes" (KiH) technology to facilitate the heterodimerization of the two distinct heavy chains.[1] This strategy involves engineering the CH3 domains of the Fc region to create a "knob" on one heavy chain and a corresponding "hole" on the other, promoting the formation of the correct bispecific antibody.[1]
The BiHC antibody is composed of two different polypeptide chains:
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Anti-HER2 Arm: This chain incorporates a single-domain antibody (sdAb or nanobody) that recognizes HER2, fused to an Fc domain containing the "knob" mutation (T366W).[1]
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Anti-CD3 Arm: This chain consists of a single-chain variable fragment (scFv) derived from the anti-CD3 clone UCHT1, fused to an Fc domain with the "hole" mutations (T366S, L368A, and Y407V).[1]
This design allows for expression in prokaryotic systems, such as Escherichia coli, and subsequent purification.[1][2]
Mechanism of Action: T-Cell Redirection and Tumor Cell Lysis
The primary mechanism of action of BiHC is the redirection of cytotoxic T lymphocytes (CTLs) to HER2-positive tumor cells. This process involves the following key steps:
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Bispecific Binding: The anti-HER2 arm of BiHC binds to the HER2 receptor on the surface of cancer cells, while the anti-CD3 arm engages the CD3 component of the T-cell receptor on T cells.[1]
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Immunological Synapse Formation: This dual binding brings the T cell into close proximity with the tumor cell, forming a cytolytic synapse.
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T-Cell Activation: The engagement of the CD3 receptor by BiHC triggers the activation of the T cell, leading to the release of cytotoxic granules containing perforin and granzymes.
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Tumor Cell Apoptosis: Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis, thereby leading to the targeted killing of the cancer cell.[1]
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Caption: Mechanism of action of BiHC bispecific antibody.
Quantitative Data
In Vitro Cytotoxicity
BiHC has demonstrated potent T-cell-dependent cytotoxic activity against various HER2-positive cancer cell lines. The cytotoxic effect is dose-dependent and correlates with the level of HER2 expression on the tumor cells.[1]
| Cell Line | HER2 Expression Level | EC50 (ng/mL) |
| SKOV3 | High | ~1 |
| SKBR3 | High | ~1 |
| LS174T | Medium | ~10 |
| MDA-MB-435 | Low | ~100 |
| CHO | Negative | No Cytotoxicity |
Data extrapolated from dose-response curves in Xing et al., 2017.[1]
In Vivo Antitumor Efficacy
In a xenograft mouse model using HER2-positive SKOV3 cells co-injected with human peripheral blood mononuclear cells (PBMCs), BiHC treatment resulted in significant tumor growth inhibition.[1] In mice treated with BiHC, tumor development was observed in only one out of five mice, with no tumor growth in the remaining four.[1]
| Treatment Group | Tumor Growth |
| SKOV3 cells + PBS | Rapid tumor growth |
| SKOV3 cells + PBMCs + PBS | Modest inhibition of tumor growth |
| SKOV3 cells + PBMCs + BiHC | Significant inhibition of tumor growth |
Data summarized from in vivo studies by Xing et al., 2017.[1]
Experimental Protocols
Expression and Purification of BiHC
This protocol outlines the general steps for the expression of BiHC in E. coli and its subsequent purification.
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Caption: Workflow for BiHC expression and purification.
Methodology:
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Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with expression vectors encoding the anti-HER2 VHH-Fc ("knob") and anti-CD3 scFv-Fc ("hole") polypeptide chains.[1]
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Expression: Grow the transformed E. coli in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to culture at a reduced temperature (e.g., 25°C) for 16-20 hours.
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Periplasmic Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in a hypertonic buffer to release the periplasmic contents, where the expressed antibody fragments are located.
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Protein A Affinity Chromatography: Clarify the periplasmic extract by centrifugation and filtration. Load the supernatant onto a Protein A affinity column. Wash the column extensively and elute the bound BiHC antibody using a low pH buffer. Neutralize the eluted fractions immediately.
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Quality Control: Analyze the purified BiHC by SDS-PAGE under reducing and non-reducing conditions to confirm the presence of both polypeptide chains and the assembled heterodimer. Confirm the identity of the chains by Western blotting using anti-His and anti-Flag antibodies.[1]
T-Cell-Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol describes a method to assess the cytotoxic potential of BiHC in vitro.
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Caption: Workflow for the TDCC assay.
Methodology:
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Cell Preparation:
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Target Cells: Plate HER2-positive cancer cells (e.g., SKOV3, SKBR3) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Effector Cells: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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Co-culture:
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Prepare serial dilutions of the BiHC antibody.
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Add the effector cells (PBMCs) to the target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
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Add the BiHC dilutions to the co-culture. Include appropriate controls (target cells alone, target cells with effector cells but no BiHC, etc.).
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
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Cytotoxicity Measurement:
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Quantify cell lysis using a commercially available lactate dehydrogenase (LDH) release assay or a luciferase-based cell viability assay.
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Measure the absorbance or luminescence according to the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
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Plot the percentage of cytotoxicity against the BiHC concentration and determine the EC50 value using non-linear regression analysis.
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In Vivo Xenograft Model
This protocol provides a general framework for evaluating the antitumor activity of BiHC in a humanized mouse model.
Methodology:
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Animal Model: Use immunodeficient mice (e.g., NOD/SCID) that can accept human cell grafts.
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Tumor Engraftment:
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Subcutaneously co-inject a mixture of HER2-positive tumor cells (e.g., 1 x 10^6 SKOV3 cells) and human PBMCs (e.g., 5 x 10^6 cells) into the flank of the mice.[1]
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Treatment:
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Once tumors are established, randomize the mice into treatment groups (e.g., PBS control, BiHC treatment).
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Administer BiHC intraperitoneally at a predetermined dose and schedule.[1]
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Monitoring:
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Measure tumor volume using calipers at regular intervals.
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Monitor the body weight and overall health of the mice.
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Endpoint Analysis:
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
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Signaling Pathways
T-Cell Activation Signaling Pathway
The binding of BiHC to the CD3 complex on T cells initiates a signaling cascade that leads to T-cell activation and the execution of its cytotoxic functions.
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Caption: Simplified T-cell activation signaling pathway.
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways involved in cell proliferation, survival, and differentiation. While BiHC's primary mechanism is T-cell redirection, understanding the HER2 pathway is crucial as it is the target on the tumor cell.
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